N-[4-(1H-pyrazol-3-yl)phenyl]-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c23-18(17-11-13-3-1-2-4-15(13)21-17)20-14-7-5-12(6-8-14)16-9-10-19-22-16/h1-11,21H,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHJISRIDLHSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-pyrazol-3-yl)phenyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the reaction of α,β-unsaturated aldehydes with hydrazine, followed by the condensation with an indole derivative . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-pyrazol-3-yl)phenyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-(1H-pyrazol-3-yl)phenyl]-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(1H-pyrazol-3-yl)phenyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
a) Indole Derivatives
- Compound 44 (): N-[4-(Aminomethyl)phenyl]-1H-indole-2-carboxamide Structural difference: Replaces the pyrazole group with an aminomethyl substituent. Melting point: 291–292°C, indicating high crystallinity .
- TNIK Inhibitors () : N-(5-(Phenyl)-1H-pyrazol-3-yl)-1H-indol-5-amine derivatives
b) Pyrazole Variations
Pharmacological Targets and Mechanisms
Physicochemical Properties
*Calculated based on structural formula.
Structure-Activity Relationship (SAR) Insights
- Pyrazole vs.
- Indole Position : Indole-2-carboxamide may orient the molecule differently in binding pockets compared to indole-5-amine derivatives, affecting selectivity .
- Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound improves metabolic stability, a feature absent in the target compound but relevant for drug design .
Biological Activity
N-[4-(1H-pyrazol-3-yl)phenyl]-1H-indole-2-carboxamide is a compound that exhibits significant biological activity due to its structural components, which include both indole and pyrazole moieties. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound can be synthesized through various methods, including the Knoevenagel condensation reaction, which combines indole derivatives with pyrazole-aldehydes. The resulting structure features a carboxamide group attached to an indole core, which is known for its diverse biological activities.
1. Anticancer Activity
Research indicates that compounds containing indole and pyrazole structures have demonstrated promising anticancer properties. For instance, studies have shown that derivatives of indole exhibit cytotoxic effects against various cancer cell lines, including H460 (lung carcinoma), A549 (lung adenocarcinoma), and HT-29 (colon cancer) cells . The mechanism often involves the induction of apoptosis through the modulation of apoptotic pathways and inhibition of anti-apoptotic proteins .
Table 1: Anticancer Activity of Indole-Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7f | H460 | 15.2 | Apoptosis induction |
| 7f | A549 | 12.8 | Inhibition of Bcl-2 |
| 7f | HT-29 | 18.5 | ROS generation |
2. Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds derived from this scaffold have shown significant inhibition of these cytokines in vitro, with some exhibiting IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Table 2: Anti-inflammatory Activity
| Compound | Cytokine Inhibition (%) | IC50 (µM) | Reference Drug |
|---|---|---|---|
| Compound A | TNF-α: 76%, IL-6: 86% | 0.02 | Dexamethasone |
| Compound B | TNF-α: 70%, IL-6: 75% | 0.04 | Diclofenac |
3. Antimicrobial Activity
The antimicrobial properties of indole and pyrazole compounds have been extensively documented. Studies suggest that these compounds exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Table 3: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Case Study 1: Anticancer Efficacy in Vivo
A recent study evaluated the anticancer potential of this compound in a xenograft mouse model bearing human cancer cells. The results indicated a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy agents . This supports the compound's potential as a novel anticancer agent.
Case Study 2: Pain Management
In another study focusing on pain management, derivatives of this compound were tested in carrageenan-induced paw edema models in rats. The results showed a marked reduction in swelling, suggesting effective analgesic properties that could be beneficial for inflammatory pain conditions .
Q & A
Q. What computational methods predict target selectivity for derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with off-target proteins (e.g., kinases). Free-energy perturbation (FEP) calculations prioritize derivatives with enhanced selectivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
